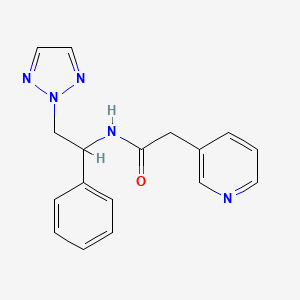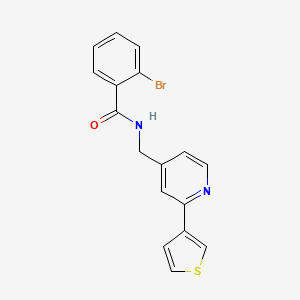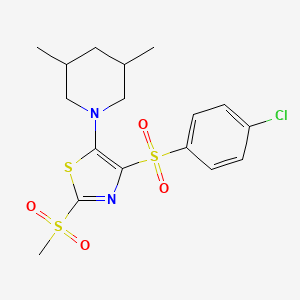
4-((4-Chlorophenyl)sulfonyl)-5-(3,5-dimethylpiperidin-1-yl)-2-(methylsulfonyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Chlorophenyl)sulfonyl)-5-(3,5-dimethylpiperidin-1-yl)-2-(methylsulfonyl)thiazole is a complex organic compound characterized by its multiple functional groups, including sulfonyl, chloro, and piperidinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazole core. One common approach is the cyclization of a suitable precursor containing sulfur and nitrogen atoms
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized under specific conditions.
Reduction: Reduction reactions can target the sulfonyl groups, converting them to sulfides.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) and Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfates.
Reduction: Formation of sulfides or thioethers.
Substitution: Introduction of various functional groups such as nitro, amino, or halogen atoms.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure may make it a candidate for biological studies, such as enzyme inhibition or receptor binding assays.
Medicine: Potential therapeutic applications could include the development of new drugs targeting specific diseases.
Industry: It may find use in the production of advanced materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be determined by the specific biological system under study.
Comparaison Avec Des Composés Similaires
4-((4-Chlorophenyl)sulfonyl)-morpholine: Similar in structure but lacks the piperidinyl group.
5-(3,5-Dimethylpiperidin-1-yl)-2-(methylsulfonyl)thiazole: Lacks the chlorophenylsulfonyl group.
4-Chlorophenylsulfonyl-2-(methylsulfonyl)thiazole: Similar core structure but different substituents.
Uniqueness: The presence of both the chlorophenylsulfonyl and piperidinyl groups in this compound makes it unique compared to its analogs
This comprehensive overview provides a detailed understanding of 4-((4-Chlorophenyl)sulfonyl)-5-(3,5-dimethylpiperidin-1-yl)-2-(methylsulfonyl)thiazole, highlighting its synthesis, reactions, applications, and uniqueness
Propriétés
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-5-(3,5-dimethylpiperidin-1-yl)-2-methylsulfonyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4S3/c1-11-8-12(2)10-20(9-11)16-15(19-17(25-16)26(3,21)22)27(23,24)14-6-4-13(18)5-7-14/h4-7,11-12H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNXDWKLDMLSNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=C(N=C(S2)S(=O)(=O)C)S(=O)(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
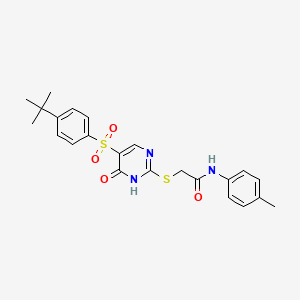
![N',2-dimethyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide](/img/structure/B2900987.png)
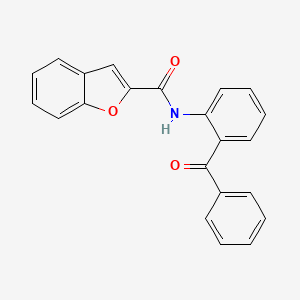
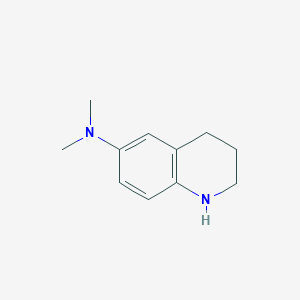
![{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 4-METHOXY-2-METHYLBENZOATE](/img/structure/B2900995.png)
![5-bromo-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]furan-2-carboxamide](/img/structure/B2900996.png)
![Methyl 4-[4-(2-bromopropanoyl)phenoxymethyl]benzoate](/img/structure/B2900999.png)
![N-(3-ethylphenyl)-2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2901000.png)
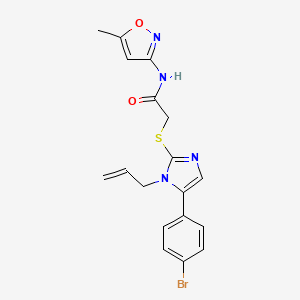

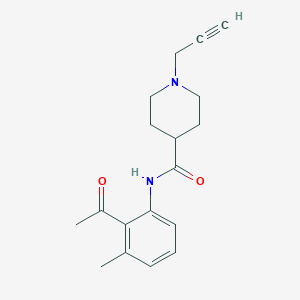
![2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2901004.png)
